molecular formula C4H11O3P B160862 Isopropyl methylphosphonate CAS No. 1832-54-8

Isopropyl methylphosphonate

Cat. No. B160862
CAS RN: 1832-54-8
M. Wt: 138.1 g/mol
InChI Key: GHZKGHQGPXBWSN-UHFFFAOYSA-N
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Description

Isopropyl methylphosphonate is an organophosphorus compound. It is a colorless liquid and has a molecular formula of C4H11O3P .


Synthesis Analysis

The synthesis of Isopropyl methylphosphonate and similar compounds has been investigated in several studies. One study used microwave irradiation to accelerate the bromotrimethylsilane (BTMS) dealkylation of phosphonate alkyl esters . This method was found to be highly chemoselective and significantly faster than conventional heating .


Molecular Structure Analysis

The molecular structure of Isopropyl methylphosphonate consists of a phosphonic acid that is diesterified with alkyl groups, and the phosphorus atom is also directly attached to an alkyl group .


Physical And Chemical Properties Analysis

Isopropyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 178.2±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It also has a molar refractivity of 35.5±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 148.3±3.0 cm3 .

Scientific Research Applications

1. Degradation of Nerve Agents

Isopropyl methylphosphonate is studied in the context of nerve agent degradation. Research has investigated the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like VX and sarin, which include isopropyl methylphosphonofluoridate, a related compound. Theoretical investigations into these degradation processes have shown the potential of these surfaces to act as catalysts for the degradation of such substances (Alvim et al., 2014).

2. Detection and Quantification in Biological Samples

A method has been developed to determine isopropyl methylphosphonic acid (IMPA), a metabolic hydrolysis product of the nerve agent sarin, in biological samples like plasma. This method, which uses high-performance liquid chromatography-mass spectrometry, aids in understanding the metabolic pathways and elimination of such agents in the body (Evans et al., 2008).

3. Antimicrobial Activity

Isopropyl methylphosphonate derivatives have been synthesized and investigated for their antimicrobial activity. For example, isopropyl [(N-octyl-N,N-diethylammonio)methyl]phosphonate has shown high antibacterial activity against Staphylococcus epidermidis (Gayneev et al., 2022).

4. Chemical Warfare Agent Detection

Isopropyl methylphosphonic acid, as a degradation product of chemical warfare agents, has been analyzed using methods like microchip electrophoresis with contactless conductivity detection. This approach is used for on-site monitoring of such degradation products in environmental samples (Ding et al., 2008).

5. Enzymatic Destruction of Nerve Agents

Research has also focused on the enzymatic biodegradation of neutralized organophosphorus nerve agents, converting them into stable ionic methylphosphonate esters. This study highlights the potential use of specific enzymes in the destruction of neurotoxic compounds, including isopropyl methylphosphonates (Elashvili, 2005).

Safety And Hazards

Safety data for Isopropyl methylphosphonate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

Future Directions

The future directions for research on Isopropyl methylphosphonate and similar compounds could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. Additionally, given their potential as nerve agent surrogates, these compounds could be useful tools for initial screening of nerve agent oxime therapeutics .

properties

IUPAC Name

methyl(propan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKGHQGPXBWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024158
Record name Isopropyl methylphosphonic acid
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Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl methylphosphonate

CAS RN

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0
Record name Isopropyl methylphosphonate
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Record name Isopropyl methylphosphonic acid
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Record name Phosphonic acid, methyl-, monopropyl ester
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Record name ISOPROPYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
400
Citations
EJP Zegers, EM Fisher - Combustion and flame, 1998 - Elsevier
… Isopropyl methylphosphonate (IMP), which we observe among the decomposition products of DIMP, has been observed as a liquid-phase decomposition product of GB as well [5]. No …
Number of citations: 72 www.sciencedirect.com
GA Sega, BA Tomkins, WH Griest… - … Science & Health Part A, 1998 - Taylor & Francis
The half‐life of di‐isopropyl methylphosphonate (DIMP) in ground water at 10C was estimated to be 500 years with a 95% confidence interval of 447 to 559 years from measurements of …
Number of citations: 5 www.tandfonline.com
OP Korobeinichev, AA Chernov… - … Journal of Chemical …, 2002 - Wiley Online Library
… The destruction products such as isopropyl methylphosphonate, methylphosphonic acid, and orthophosphoric acid were found on the reactor walls. The dependence of the extent of the …
Number of citations: 14 onlinelibrary.wiley.com
B Yuan, H Eilers - Combustion and flame, 2019 - Elsevier
… We observe propene, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA) as final decomposition products. In addition, we identify 2-propanol in the early phase of …
Number of citations: 15 www.sciencedirect.com
JJ Kokalas, DN Kramer, F Block, R Levin - Spectroscopy Letters, 1969 - Taylor & Francis
The literature contains few references to the reactions of phosphonate esters with iron salts. Guilbault et al. recently studied the infrared spectrs of diisopropyl methylphosphonate (DIMP…
Number of citations: 23 www.tandfonline.com
PJR Bryant, AH Ford-Moore, BJ Perry… - Journal of the …, 1960 - pubs.rsc.org
… In the first, di-isopropyl methylphosphonate * (I) with carbonyl chloride yielded isopropyl … A stream of carbonyl chloride was passed into di-isopropyl methylphosphonate (I) (270 g.) …
Number of citations: 44 pubs.rsc.org
H Ohta, T Ohmori, S Suzuki, H Ikegaya… - Pharmaceutical …, 2006 - Springer
… We have already reported a preparation method for sarin-exposed human erythrocytes by using bis(isopropyl methylphosphonate; BIMP) instead of extremely dangerous sarin itself (4). …
Number of citations: 43 link.springer.com
RS Thompson, MR Brann, EH Purdy… - The Journal of …, 2019 - ACS Publications
… of propene, ethylene, acetylene, as well as contributions from unreacted DIMP or other partially decomposed organophosphonate fragments such as isopropyl methylphosphonate (IMP)…
Number of citations: 14 pubs.acs.org
A Vasudevan, EI Senyurt, M Schoenitz… - Journal of Hazardous …, 2023 - Elsevier
… The forming condensed compounds can include known decomposition products of DIMP, ie, isopropyl methylphosphonate (IMP), methylphosphonic acid (MPA), and methyl(oxo)…
Number of citations: 4 www.sciencedirect.com
DN Tripathi, KS Pandey, A Bhattacharya… - Analytical …, 1992 - ACS Publications
… lead to a peak at m/z 999,10 whereas MPA and other intermediates like isopropyl methylphosphonate (IMPA) and 1,2,2-trimethylpropyl methylphosphonate (TMPA), if present, give a …
Number of citations: 9 pubs.acs.org

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